molecular formula C6H10O6 B1361834 2,5-Dioxahexanedioic Acid Dimethyl Ester CAS No. 88754-66-9

2,5-Dioxahexanedioic Acid Dimethyl Ester

Cat. No.: B1361834
CAS No.: 88754-66-9
M. Wt: 178.14 g/mol
InChI Key: DOMLQXFMDFZAAL-UHFFFAOYSA-N
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Description

It is a colorless to almost colorless clear liquid with a boiling point of 220°C and a density of 1.24 g/cm³ . This compound is commonly used as a chemical reagent and intermediate in various industrial and research applications.

Preparation Methods

2,5-Dioxahexanedioic Acid Dimethyl Ester is typically synthesized through an esterification reaction. One common method involves reacting adipic acid with an excess of methanol in the presence of a catalyst under heating and stirring conditions. The reaction mixture is then distilled to obtain the desired product . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2,5-Dioxahexanedioic Acid Dimethyl Ester undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

2,5-Dioxahexanedioic Acid Dimethyl Ester can be compared with other similar compounds such as:

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-methoxycarbonyloxyethyl methyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6/c1-9-5(7)11-3-4-12-6(8)10-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMLQXFMDFZAAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)OCCOC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20294585
Record name Dimethyl 2,5-Dioxahexanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88754-66-9
Record name 88754-66-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97193
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethyl 2,5-Dioxahexanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Dimethyl 2,5-Dioxahexanedioate (DMOHC) impact the performance of lithium-ion batteries, especially at high temperatures?

A: DMOHC, an alkyl dicarbonate, has shown promising results as a potential electrolyte solvent in lithium-ion batteries, particularly at elevated temperatures. Research indicates that DMOHC-based electrolytes, especially when paired with Lithium bis(fluorosulfonyl)imide (LiFSI) salt, demonstrate superior capacity retention compared to conventional ethylene carbonate (EC)-based electrolytes at temperatures as high as 70°C []. Furthermore, DMOHC effectively mitigates gassing, a significant issue at high temperatures, even surpassing EC-based electrolytes in reducing gas production at high voltages (4.0 V) []. This improved performance is observed even at temperatures up to 100°C [].

Q2: What are the limitations of using pure Dimethyl 2,5-Dioxahexanedioate as an electrolyte solvent, and how can these limitations be addressed?

A: While DMOHC offers advantages at high temperatures, it exhibits high viscosity at room temperature compared to traditional EC-based electrolytes []. This high viscosity can hinder ionic mobility and negatively impact battery performance. To address this, researchers have explored blending DMOHC with low-viscosity solvents like dimethyl carbonate (DMC) and diethyl carbonate (DEC) []. These blends, while exhibiting slightly reduced performance compared to pure DMOHC, still outperform traditional EC-based electrolytes, showcasing the potential of DMOHC-containing mixtures as viable electrolyte solvents [].

Q3: Can you elaborate on the identification and quantification of Dimethyl 2,5-Dioxahexanedioate in the context of lithium-ion battery recycling?

A: Dimethyl 2,5-Dioxahexanedioate (DMDOHC), an aging product of electrolytes, is a crucial component found in the black mass generated during lithium-ion battery recycling []. Accurately identifying and quantifying DMDOHC in this complex mixture is essential for characterizing the black mass and developing efficient recycling processes. Headspace-gas chromatography-mass spectrometry (HS-GC-MS) coupled with flame ionization detection (FID) offers a direct method for this purpose without requiring extensive sample preparation []. This technique allows for the detection and quantification of DMDOHC alongside other linear and cyclic carbonates, providing valuable insights into the composition of the black mass and enabling the development of sustainable recycling strategies for lithium-ion batteries [].

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